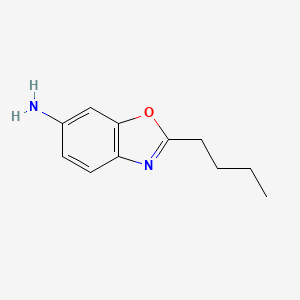

2-Butyl-1,3-benzoxazol-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Butyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields . This compound is characterized by its solid physical form and a melting point range of 48-50°C .

Applications De Recherche Scientifique

2-Butyl-1,3-benzoxazol-6-amine has a wide range of applications in scientific research:

Méthodes De Préparation

The synthesis of 2-Butyl-1,3-benzoxazol-6-amine typically involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, including:

Analyse Des Réactions Chimiques

2-Butyl-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

Mécanisme D'action

The mechanism of action of 2-Butyl-1,3-benzoxazol-6-amine involves its interaction with molecular targets and pathways. It exhibits a high possibility of broad substrate scope and functionalization, offering several biological activities such as antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound’s effects are mediated through its interaction with specific enzymes and receptors in biological systems .

Comparaison Avec Des Composés Similaires

2-Butyl-1,3-benzoxazol-6-amine can be compared with other benzoxazole derivatives, such as:

2-Aminobenzoxazole: Known for its antimicrobial and anticancer activities.

2-Substituted Benzoxazoles: Synthesized via condensation reactions with aromatic aldehydes.

Benzothiazoles: Similar in structure and synthesized using similar methodologies.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various applications in scientific research and industry.

Activité Biologique

2-Butyl-1,3-benzoxazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

This compound has the molecular formula C11H14N2O and a molecular weight of approximately 190.24 g/mol. The structure features a butyl group attached to the benzoxazole ring, which influences both its chemical reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , effective against various bacterial strains. Its activity has been evaluated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Bacillus subtilis | 16 | Strong |

| Candida albicans | 32 | Moderate |

The minimal inhibitory concentrations (MIC) for various strains indicate that the compound is particularly effective against Bacillus subtilis, showcasing its potential as an antibacterial agent .

Anticancer Properties

In addition to its antimicrobial activity, this compound has shown promising anticancer properties . Studies have demonstrated its cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | High |

| A549 (Lung) | 20 | Moderate |

| HepG2 (Liver) | 25 | Moderate |

| PC3 (Prostate) | 30 | Low |

The IC50 values indicate that the compound is particularly potent against MCF-7 cells, suggesting its potential as a lead compound for further development in cancer therapy .

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulating receptor-mediated signaling pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant strains of bacteria. Results showed that it could inhibit growth at lower concentrations compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various benzoxazole derivatives, including this compound. The results highlighted its selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Propriétés

IUPAC Name |

2-butyl-1,3-benzoxazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMNTBLNJHTWBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377412 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875850-00-3 |

Source

|

| Record name | 2-butyl-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.